molecular formula C21H18F3N5O4S B2800145 N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 888436-13-3

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2800145
CAS No.: 888436-13-3
M. Wt: 493.46
InChI Key: YNMUHYWQIAQVRS-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N5O4S and its molecular weight is 493.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O4S/c1-33-14-8-6-13(7-9-14)26-15(30)10-34-20-28-17(25)16(19(32)29-20)27-18(31)11-2-4-12(5-3-11)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUHYWQIAQVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F3N5O4SC_{20}H_{18}F_{3}N_{5}O_{4}S, with a molecular weight of 443.45 g/mol. The compound features a complex structure that includes a pyrimidine ring, a trifluoromethyl group, and an amino-thioether moiety, which contribute to its biological properties.

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain related compounds displayed minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strain
Compound A6.25Staphylococcus aureus
Compound B12.5Escherichia coli
Compound C25Pseudomonas aeruginosa

Antitumor Activity

This compound has also been investigated for its antitumor potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), specifically CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Case Study: Apoptotic Induction in Breast Cancer Cells

A study focusing on breast cancer cells demonstrated that treatment with the compound resulted in significant apoptotic activity, with an IC50 value of approximately 10 µM. The mechanism was linked to the compound's ability to inhibit CDK activity and disrupt the cell cycle .

The proposed mechanism of action for this compound involves:

  • Inhibition of CDK Activity : The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Disruption of DNA Repair Mechanisms : The compound may interfere with DNA repair pathways, enhancing the cytotoxic effect on rapidly dividing cells.

Q & A

Q. Key Variables :

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature0–25°C (amide coupling)Higher temps risk hydrolysis
SolventDMF for thioether stepPolar aprotic solvents enhance reactivity
Reaction Time12–24 hrs (coupling)Extended time improves conversion

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms regiochemistry of the pyrimidinone ring and substitution patterns (e.g., trifluoromethyl resonance at ~110–120 ppm in ¹³C) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and thioether regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~564.1) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Q. Methodology :

Substituent Variation : Systematically modify:

  • The 4-methoxyphenyl group (e.g., replace with halogenated or electron-withdrawing groups).
  • The trifluoromethyl benzamide moiety (e.g., substitute with cyano or nitro groups) .

Bioassays :

  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
  • Cellular Activity : Dose-response curves (1 nM–100 µM) in cancer cell lines (e.g., MTT assay) .

Q. Example SAR Findings :

Substituent (R)Enzyme IC₅₀ (nM)Cellular EC₅₀ (µM)
4-OCH₃ (parent)12 ± 20.8 ± 0.1
4-Cl8 ± 10.5 ± 0.05
4-CF₃25 ± 31.2 ± 0.2

Advanced: What strategies improve metabolic stability and pharmacokinetics (PK)?

  • Trifluoromethyl Group : Enhances metabolic resistance by reducing oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or pivaloyl esters to improve oral bioavailability .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
    • Plasma Protein Binding : Equilibrium dialysis to assess free fraction .

Q. PK Optimization Workflow :

LogP Adjustment : Introduce hydrophilic groups (e.g., PEG linkers) to reduce LogP from ~3.5 to ~2.5 .

CYP450 Inhibition Screening : Avoid off-target interactions using fluorogenic substrates .

Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Q. Root Causes :

  • Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (e.g., Mg²⁺ concentration) .
  • Compound Purity : Impurities >5% skew dose-response curves; validate with orthogonal purity methods (HPLC + NMR) .

Q. Resolution Protocol :

Standardized Assays : Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .

Data Normalization : Express activity as % inhibition relative to vehicle and positive controls .

Advanced: What computational methods predict target engagement and off-target effects?

  • Molecular Docking : Glide or AutoDock to model binding to kinase ATP pockets (e.g., EGFR, VEGFR) .
  • Pharmacophore Modeling : Identify critical H-bond acceptors (pyrimidinone carbonyl) and hydrophobic pockets (trifluoromethyl group) .
  • Off-Target Profiling : Use SwissTargetPrediction or ChEMBL to rank potential off-targets .

Validation : Compare in silico predictions with experimental kinome-wide profiling (e.g., KINOMEscan) .

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